molecular formula C10H7Cl2NO2 B13710033 4,5-dichloro-1-methyl-1H-indole-2-carboxylic acid

4,5-dichloro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B13710033
M. Wt: 244.07 g/mol
InChI Key: HAGCLOLTFAMPKW-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-1-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 4,5-dichloro-2-nitrobenzaldehyde and methylamine. The reaction is carried out in the presence of a strong acid like hydrochloric acid or methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes. The large-scale synthesis of this compound would likely follow a similar route as the laboratory synthesis but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions, while the carboxylic acid group allows for the formation of various derivatives and conjugates .

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

4,5-dichloro-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C10H7Cl2NO2/c1-13-7-3-2-6(11)9(12)5(7)4-8(13)10(14)15/h2-4H,1H3,(H,14,15)

InChI Key

HAGCLOLTFAMPKW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C(=O)O)C(=C(C=C2)Cl)Cl

Origin of Product

United States

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